molecular formula C7H8O5 B12901796 Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate CAS No. 86387-69-1

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate

Cat. No.: B12901796
CAS No.: 86387-69-1
M. Wt: 172.13 g/mol
InChI Key: REFBOLOBVVBMCI-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate (CAS 86387-69-1) is a high-purity chemical building block for research and development. This compound, with the molecular formula C7H8O5 and a molecular weight of 172.14 g/mol, is characterized by its density of 1.356 g/cm³, boiling point of 343.5°C at 760 mmHg, and a flash point of 156.5°C . Its core value lies in its role as a key synthetic intermediate. Patents describe the use of this specific dioxotetrahydrofuran-3-carboxylate structure in the production of compounds intended for use as synthetic spices and flavoring agents, highlighting its application in the flavor and fragrance industry . The detailed synthetic route involves the reaction of a malonic acid ester with a haloacetyl chloride compound in the presence of sodium methoxide, followed by hydrolysis and isolation . This makes it a versatile precursor for researchers working in organic synthesis, particularly in the development of heterocyclic compounds and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

86387-69-1

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

ethyl 4,5-dioxooxolane-3-carboxylate

InChI

InChI=1S/C7H8O5/c1-2-11-6(9)4-3-12-7(10)5(4)8/h4H,2-3H2,1H3

InChI Key

REFBOLOBVVBMCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC(=O)C1=O

Origin of Product

United States

Preparation Methods

Sodium Hydride-Mediated Multi-Step Synthesis

  • Process Description:
    Athanasellis et al. (Synlett, 2002) and Mitsos et al. (J. Heterocyclic Chem., 2002) describe methods where O-protected hydroxy acids react with malonic esters in the presence of sodium hydride to form 2,4-dioxotetrahydrofuran-3-carboxylates. The reaction proceeds via formation of malonate anions and subsequent cyclization, releasing elemental hydrogen.

  • Advantages:
    High specificity and yields in small-scale laboratory settings.

  • Disadvantages:

    • Use of sodium hydride, which is highly flammable and requires strict anhydrous conditions.
    • Generation of hydrogen gas necessitates special safety measures.
    • Multi-step and costly reagents limit industrial scalability.

Sodium Hydride-Free Cyclization via Malonic Ethyl Ester Monopotassium Salt

  • Process Description:
    Campbell et al. (J. Chem. Soc. Perkin Trans I, 1985) report a method starting from malonic ethyl ester monopotassium salt reacting with ethyl bromoacetate in boiling ethanol to form ethoxycarbonylmethyl ethyl malonate. This intermediate is then treated with potassium tert-butoxide in tert-butanol to form the potassium salt of the target compound, followed by acidification to yield ethyl 4,5-dioxotetrahydrofuran-3-carboxylate.

  • Advantages:
    Avoids sodium hydride, reducing flammability risks.

  • Disadvantages:
    Still involves multiple steps and expensive reagents, limiting cost-efficiency for industrial production.

Direct Condensation of Haloacetyl Chlorides with Malonic Esters (Sodium Methoxide Catalyzed)

  • Process Description:
    A patented method (ES2546059T3) involves reacting haloacetyl chloride derivatives (where halogen = Cl, Br, or I) with malonic acid esters in the presence of sodium methoxide, optionally with a solvent. The reaction mixture is then hydrolyzed with water, and the product is isolated by separation.

  • Advantages:

    • Fewer steps compared to previous methods.
    • Uses sodium methoxide, which is less hazardous than sodium hydride.
    • Amenable to scale-up and industrial application.
  • Reaction Scheme Summary:

Step Reagents/Conditions Outcome
(i) Haloacetyl chloride + malonic ester + NaOMe Formation of intermediate adduct
(ii) Addition of water Hydrolysis and cyclization
(iii) Separation Isolation of this compound
  • Notes: This method is considered more cost-effective and safer for industrial production due to milder conditions and fewer hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex furan derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3,4,5-tetracarboxylic acid, while reduction may produce ethyl 4,5-dihydroxyfuran-3-carboxylate.

Scientific Research Applications

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 4,5-dioxotetrahydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate with structurally related compounds from the evidence, focusing on molecular features and applications.

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

  • Molecular Formula: C₁₁H₁₃F₂NO₃ .
  • Key Features: A benzofuran ring fused to a cyclohexene system, with an amino group at position 3, two fluorine atoms at position 5, and an ethyl carboxylate at position 2.
  • Applications: The amino and fluorine substituents suggest utility as a pharmacophore in drug discovery (e.g., protease inhibitors) or as a fluorinated building block in agrochemicals .
  • Contrast with Target: Unlike the target compound’s oxo groups, this analog’s amino group enables nucleophilic reactivity, while fluorine atoms enhance metabolic stability.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Furan-3-carboxylate (CAS 1351353-51-9)

  • Molecular Formula : C₁₃H₁₉BO₅ .
  • Key Features : A furan ring substituted with a boronic ester (dioxaborolane) at position 5 and an ethyl carboxylate at position 3.
  • Applications : The boronic ester group facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl compounds for materials science or drug development .
  • Contrast with Target : The boron-containing substituent enables distinct reactivity (e.g., C–C bond formation), whereas the target’s oxo groups may participate in condensation or cyclization reactions.

Ethyl 2-[3-(5-Ethylfuran-2-yl)Propanoylamino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-carboxylate (CAS 708287-90-5)

  • Molecular Formula: C₂₀H₂₅NO₄S .
  • Key Features : A benzothiophene ring fused to a cyclohexene system, with an amide-linked 5-ethylfuran moiety and an ethyl carboxylate.
  • Contrast with Target : The benzothiophene core and extended alkyl chain increase lipophilicity (XLogP3 = 4.9 ), unlike the target’s smaller, more polar tetrahydrofuran system.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications
This compound (Target) C₇H₈O₅* Oxo, ethyl carboxylate Synthetic intermediate, heterocyclic chemistry
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate C₁₁H₁₃F₂NO₃ Amino, fluoro, ethyl carboxylate Drug discovery, fluorinated intermediates
Ethyl 5-(dioxaborolane)furan-3-carboxylate C₁₃H₁₉BO₅ Boronic ester, ethyl carboxylate Cross-coupling reactions, biaryl synthesis
Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-benzothiophene-3-carboxylate C₂₀H₂₅NO₄S Amide, benzothiophene, ethyl carboxylate Medicinal chemistry, ligand design

Research Findings and Implications

  • Reactivity: The target’s oxo groups render it electrophilic, enabling participation in Knoevenagel condensations or Paal-Knorr pyrrole synthesis, whereas boron- or fluorine-containing analogs (e.g., ) exhibit specialized reactivity for cross-coupling or stabilization.
  • Pharmacological Potential: Analogs like the benzothiophene derivative (XLogP3 = 4.9 ) highlight the role of lipophilicity in drug design, a property the target compound may lack due to its polar oxo groups.

Notes

  • Functional group diversity (e.g., oxo vs. boronic ester) dictates distinct synthetic and industrial applications.
  • Further experimental studies are needed to validate the target compound’s physicochemical properties and reactivity.

Biological Activity

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The following scheme outlines a common synthetic pathway:

  • Starting Materials : Ethyl acetoacetate and an aldehyde are reacted in the presence of a base.
  • Cyclization : The resulting intermediate undergoes cyclization to form the dioxotetrahydrofuran ring.
  • Carboxylation : The final step involves the introduction of a carboxylate group.

This method yields the compound with good purity and yield, making it suitable for further biological evaluation.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa1816

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Concentration (µM) TNF-alpha Inhibition (%) IL-6 Inhibition (%)
104540
507065
1008580

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This compound showed a significant scavenging effect:

Concentration (µM) DPPH Scavenging Activity (%)
1030
5055
10080

This indicates that the compound can act as a free radical scavenger, which is beneficial in preventing oxidative stress-related conditions.

Case Study: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound in treating bacterial infections in mice. The compound was administered at varying doses over a week, and results indicated a significant reduction in bacterial load compared to control groups. The study concluded that this compound could be developed into a novel antibiotic treatment.

Case Study: Anti-inflammatory Effects in Vivo

In another investigation, researchers explored the anti-inflammatory effects of this compound in an animal model of arthritis. Mice treated with the compound exhibited reduced swelling and joint inflammation compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.

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